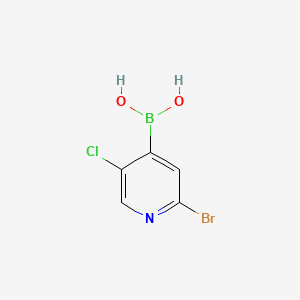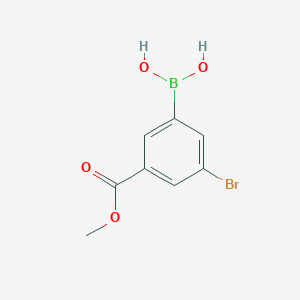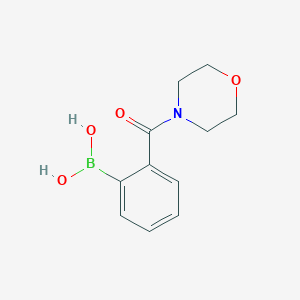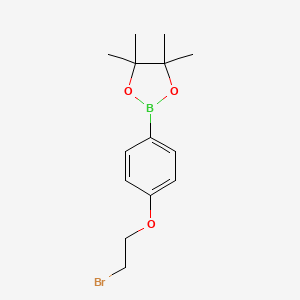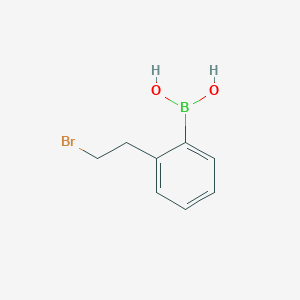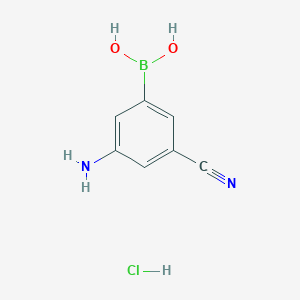
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
Overview
Description
5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a chemical compound with the CAS Number: 947249-13-0 . It has a molecular weight of 239.02 and its IUPAC name is 5-bromo-3-(difluoromethoxy)-2-pyridinylamine . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Catalyst in Selective Amination
The compound has been utilized as a substrate in selective amination reactions catalyzed by palladium complexes. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-xantphos complex predominantly yields the corresponding amino pyridine product with high selectivity and yield, demonstrating its potential in the synthesis of pyridine derivatives with specific functional groups (Ji, Li, & Bunnelle, 2003).
Synthesis of Novel Pyridine-Based Derivatives
The compound serves as a precursor in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives are explored for their quantum mechanical properties and biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Certain derivatives have shown significant potential as chiral dopants for liquid crystals and exhibit promising biological activities against microbial strains (Ahmad et al., 2017).
Schiff Base Formation and Biological Activities
The formation of Schiff bases from 5-Bromo-3-(difluoromethoxy)pyridin-2-amine and their subsequent characterization and biological activity assessment highlight another avenue of research. These Schiff bases have been studied for their electronic absorption spectra and inhibitory effects on various bacteria, showcasing the compound's utility in developing antimicrobial agents (Dueke-Eze, Fasina, & Idika, 2011).
Exploration in Medicinal Chemistry
Derivatives of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine have been synthesized for use in medicinal chemistry, searching for small molecules that can optimally adapt to the three-dimensional binding sites of biological targets. Such derivatives offer a platform for the development of new therapeutics by providing a versatile scaffold for the synthesis of compound libraries (Revanna et al., 2013).
Spectroscopic and Optical Studies
Spectroscopic and optical studies of derivatives, including density functional theory (DFT) analyses, have been conducted to understand the electronic structure and properties of these compounds. These studies assist in elucidating the reaction pathways and assessing the potential of these derivatives in various scientific applications, such as non-linear optical materials and antimicrobial agents (Vural & Kara, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-bromo-3-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDCUDCOXNYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915347 | |
| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |
CAS RN |
947249-13-0 | |
| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

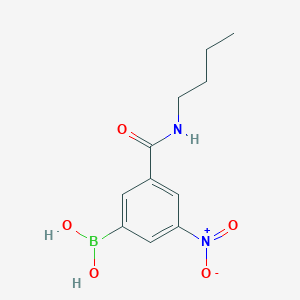
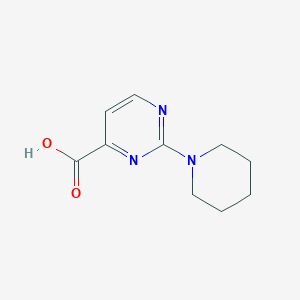
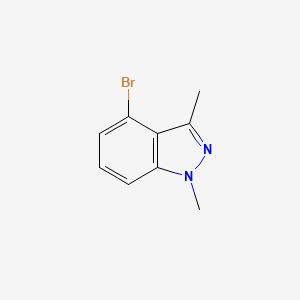
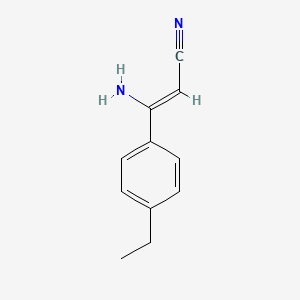
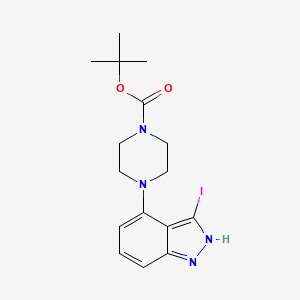
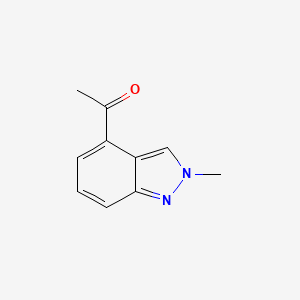
![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)
